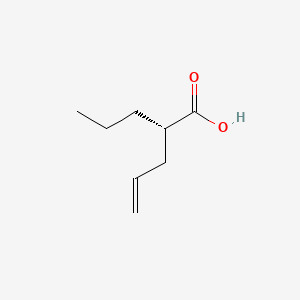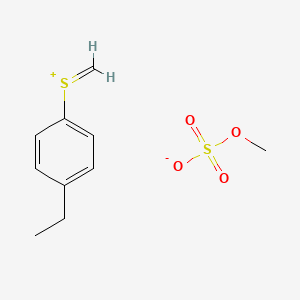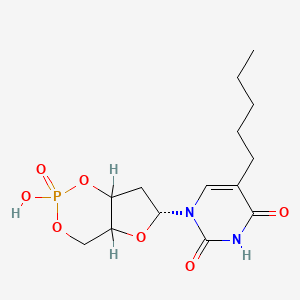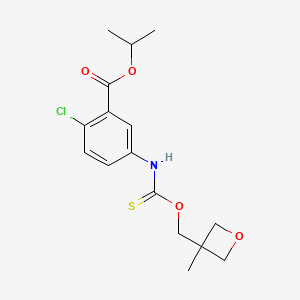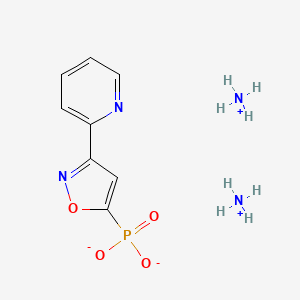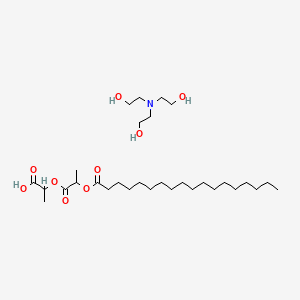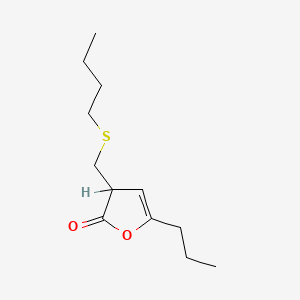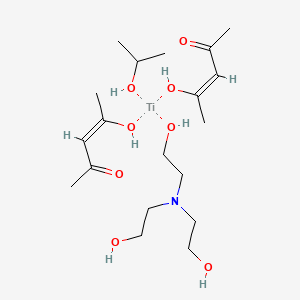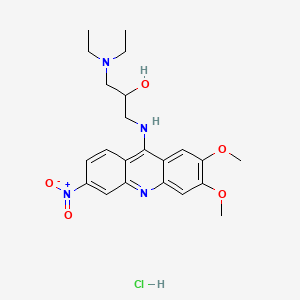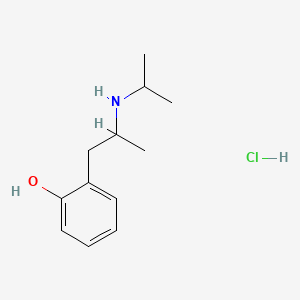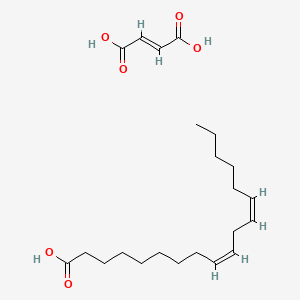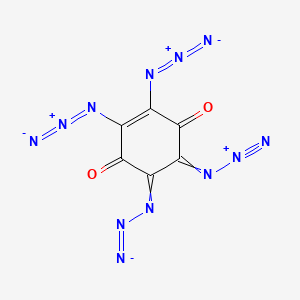
Tetraazido-P-benzoquinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Cyclohexadiene-1,4-dione,2,3,5,6-tetraazido- is a chemical compound with a unique structure characterized by the presence of azido groups attached to a cyclohexadiene-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Cyclohexadiene-1,4-dione,2,3,5,6-tetraazido- typically involves the introduction of azido groups to a cyclohexadiene-dione precursor. One common method is the reaction of 2,5-Cyclohexadiene-1,4-dione with sodium azide in the presence of a suitable solvent and catalyst. The reaction conditions often require careful control of temperature and pH to ensure the successful formation of the tetraazido compound.
Industrial Production Methods
While specific industrial production methods for 2,5-Cyclohexadiene-1,4-dione,2,3,5,6-tetraazido- are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing safety measures to handle the potentially hazardous azido groups.
Chemical Reactions Analysis
Types of Reactions
2,5-Cyclohexadiene-1,4-dione,2,3,5,6-tetraazido- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the azido groups to amines or other reduced forms.
Substitution: The azido groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be employed for substitution reactions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or other reduced forms.
Substitution: Compounds with substituted functional groups replacing the azido groups.
Scientific Research Applications
2,5-Cyclohexadiene-1,4-dione,2,3,5,6-tetraazido- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Medicine: Investigated for use in drug delivery systems and as a building block for pharmaceuticals.
Industry: Utilized in the production of advanced materials, including high-energy materials and explosives.
Mechanism of Action
The mechanism of action of 2,5-Cyclohexadiene-1,4-dione,2,3,5,6-tetraazido- involves the reactivity of the azido groups. These groups can participate in click chemistry reactions, forming stable triazole linkages with alkynes. The molecular targets and pathways involved depend on the specific application, such as bioconjugation or material synthesis.
Comparison with Similar Compounds
Similar Compounds
2,5-Cyclohexadiene-1,4-dione,2,3,5,6-tetraamino-: Similar structure but with amino groups instead of azido groups.
2,5-Dimethyl-1,4-benzoquinone: A related quinone compound with methyl groups.
Uniqueness
2,5-Cyclohexadiene-1,4-dione,2,3,5,6-tetraazido- is unique due to the presence of multiple azido groups, which impart high reactivity and potential for diverse chemical transformations
Properties
CAS No. |
22826-61-5 |
|---|---|
Molecular Formula |
C6N12O2 |
Molecular Weight |
272.14 g/mol |
IUPAC Name |
[(3,4-diazido-6-diazonioimino-2,5-dioxocyclohex-3-en-1-ylidene)hydrazinylidene]azanide |
InChI |
InChI=1S/C6N12O2/c7-15-11-1-2(12-16-8)6(20)4(14-18-10)3(5(1)19)13-17-9 |
InChI Key |
ZXSNZXKSVFJVBY-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(=O)C(=N[N+]#N)C(=NN=[N-])C1=O)N=[N+]=[N-])N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


